3-chloro-N-[1-(2-methylpropyl)-1H-pyrazolo[3,4-b]quinolin-3-yl]benzamide
Description
3-chloro-N-[1-(2-methylpropyl)-1H-pyrazolo[3,4-b]quinolin-3-yl]benzamide is an organic compound belonging to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused to a quinoline ring, with a benzamide group attached, making it a complex and interesting molecule for scientific research.
Properties
IUPAC Name |
3-chloro-N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O/c1-13(2)12-26-20-17(11-14-6-3-4-9-18(14)23-20)19(25-26)24-21(27)15-7-5-8-16(22)10-15/h3-11,13H,12H2,1-2H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVOSHKMMCZYCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[1-(2-methylpropyl)-1H-pyrazolo[3,4-b]quinolin-3-yl]benzamide typically involves multi-step reactions. One common method includes the Friedländer condensation, which is a reaction between an aromatic aldehyde and an amine in the presence of a catalyst to form the quinoline ring . The pyrazole ring can be introduced through cyclization reactions involving hydrazines and 1,3-diketones .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[1-(2-methylpropyl)-1H-pyrazolo[3,4-b]quinolin-3-yl]benzamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield amines or alcohols .
Scientific Research Applications
3-chloro-N-[1-(2-methylpropyl)-1H-pyrazolo[3,4-b]quinolin-3-yl]benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-chloro-N-[1-(2-methylpropyl)-1H-pyrazolo[3,4-b]quinolin-3-yl]benzamide involves its interaction with specific molecular targets. For instance, it may bind to allosteric sites on enzymes, leading to conformational changes that inhibit enzyme activity . The compound can also interact with DNA or proteins, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-phenyl-3-methyl-1H-pyrazolo[3,4-b]quinoline: Similar structure but lacks the benzamide group.
1-phenyl-3,4-methyl-1H-pyrazolo[3,4-b]quinoline: Another similar compound with different substituents on the pyrazole ring.
Uniqueness
3-chloro-N-[1-(2-methylpropyl)-1H-pyrazolo[3,4-b]quinolin-3-yl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzamide group enhances its potential as a therapeutic agent by improving its binding affinity to biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
